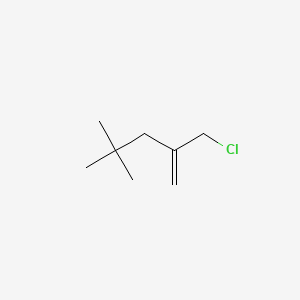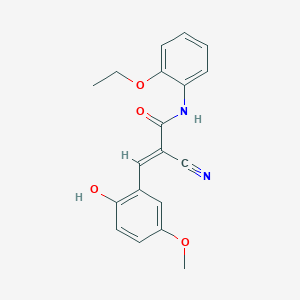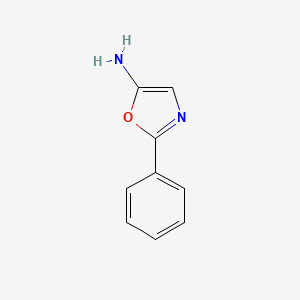
2-Phenyl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of polymers and other advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the amine group, leading to different reactivity and applications.
2-Phenyl-1,3-thiazole: Contains sulfur instead of oxygen, resulting in different chemical properties.
2-Phenyl-1,3-oxazoline: Contains a saturated ring, leading to different stability and reactivity.
Uniqueness
2-Phenyl-1,3-oxazol-5-amine is unique due to the presence of both the phenyl and amine groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C9H8N2O/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2 |
Clave InChI |
FVNFBJXRQWVSGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13562451.png)
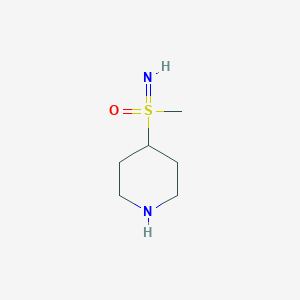
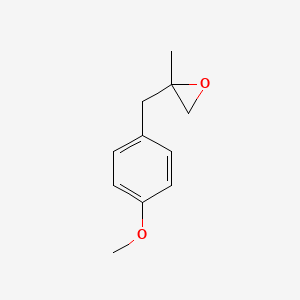
![2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine](/img/structure/B13562480.png)
![[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B13562485.png)
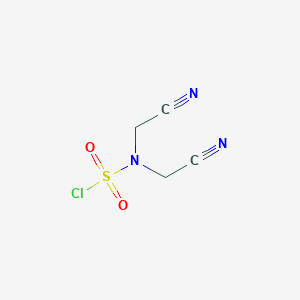
![1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)
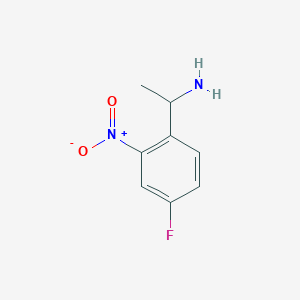
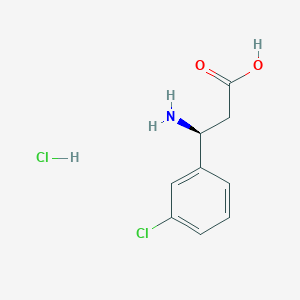
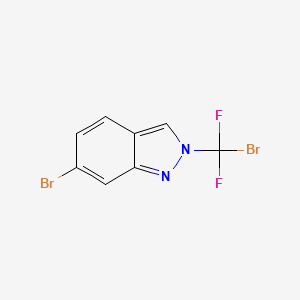
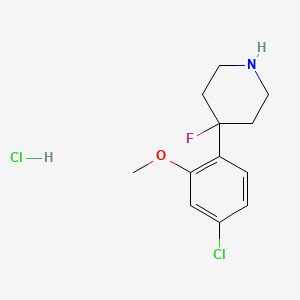
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
